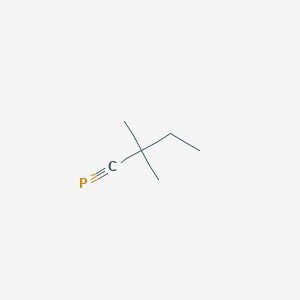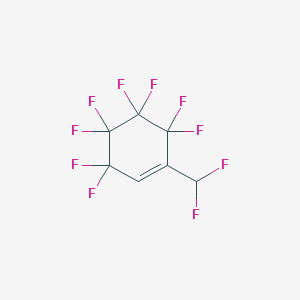![molecular formula C8H22BrInSi2 B14308972 [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) CAS No. 113612-74-1](/img/no-structure.png)
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) is a complex organosilicon compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a bromoindiganediyl core linked to two trimethylsilane groups via methylene bridges, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of bromoindiganediyl derivatives with trimethylsilane reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where bromoindiganediyl is reacted with trimethylsilane in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
化学反应分析
Types of Reactions
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, organolithium compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromo group.
科学研究应用
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor for the synthesis of various organosilicon compounds. It also serves as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: In biological research, the compound is used to study the effects of organosilicon compounds on biological systems. It is also employed in the development of silicon-based biomaterials.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-containing drugs. Its unique structural properties make it a valuable tool for drug discovery and development.
Industry: In the industrial sector, [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) is used in the production of advanced materials, including silicon-based polymers and coatings. It is also employed in the manufacture of electronic components and devices.
相似化合物的比较
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) can be compared with other similar compounds, such as:
Bis(trimethylsilyl)methane: This compound features a similar trimethylsilane structure but lacks the bromoindiganediyl core. It is used in similar applications but has different reactivity and properties.
Methylenebis(dibutyldithiocarbamate): This compound contains a methylene bridge but has different functional groups. It is used as an additive in lubricants and has distinct chemical properties.
N,N’-Methylenebisacrylamide: This compound features a methylene bridge and is used as a crosslinking agent in polyacrylamides. It has different applications and properties compared to [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane).
The uniqueness of [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) lies in its combination of a bromoindiganediyl core with trimethylsilane groups, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
属性
| 113612-74-1 | |
分子式 |
C8H22BrInSi2 |
分子量 |
369.15 g/mol |
IUPAC 名称 |
[bromo(trimethylsilylmethyl)indiganyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.BrH.In/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
InChI 键 |
WHYLFIIQQGWTQT-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)C[In](C[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)


![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)

![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
